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molecular formula C4H5ClN2O B2484833 4-Chloro-5-methyl-isoxazol-3-ylamine CAS No. 5819-39-6

4-Chloro-5-methyl-isoxazol-3-ylamine

Cat. No. B2484833
M. Wt: 132.55
InChI Key: DWVOVXRNQIXUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06030991

Procedure details

N-(4-chloro-5-methyl-3-isoxazolyl)benzenesulfonamide was prepared from 3-amino-4-chloro-5-methylisoxazole and benzenesulfonyl chloride as described in Example 26b in 40% yield. The crude product was purified by column chromatography with 10-100% ethyl acetate/hexanes as eluent. A crystalline solid was obtained after recrystallization from ethyl acetate/hexanes, m.p. 139-141° C. 3-Amino-4-chloro-5-methylisoxazole (25% recovery) and N-(benzenesulfonyl)-N-(4-chloro-5-methyl-3-isoxazolyl)benzen esulfonamide (7% yield) were also obtained as less polar products.

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([Cl:7])=[C:5]([CH3:8])[O:4][N:3]=1.[C:9]1([S:15](Cl)(=[O:17])=[O:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[Cl:7][C:6]1[C:2]([NH:1][S:15]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)(=[O:17])=[O:16])=[N:3][O:4][C:5]=1[CH3:8].[NH2:1][C:2]1[C:6]([Cl:7])=[C:5]([CH3:8])[O:4][N:3]=1.[C:9]1([S:15]([N:1]([C:2]2[C:6]([Cl:7])=[C:5]([CH3:8])[O:4][N:3]=2)[S:15]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)(=[O:17])=[O:16])(=[O:17])=[O:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NOC(=C1Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography with 10-100% ethyl acetate/hexanes as eluent
CUSTOM
Type
CUSTOM
Details
A crystalline solid was obtained
CUSTOM
Type
CUSTOM
Details
after recrystallization from ethyl acetate/hexanes, m.p. 139-141° C

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NOC1C)NS(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%
Name
Type
product
Smiles
NC1=NOC(=C1Cl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N(S(=O)(=O)C1=CC=CC=C1)C1=NOC(=C1Cl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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